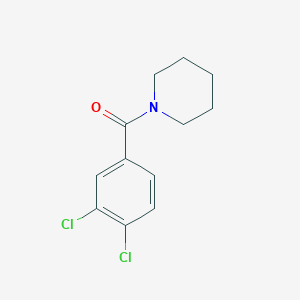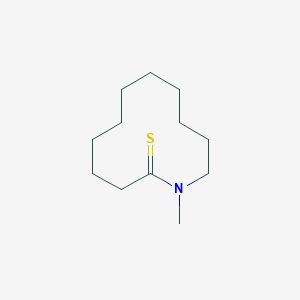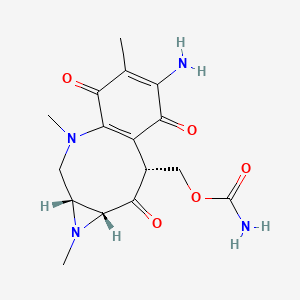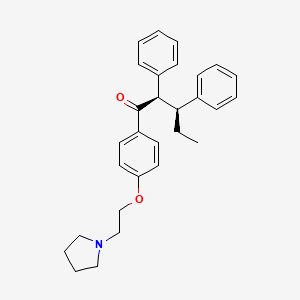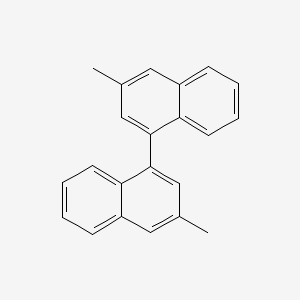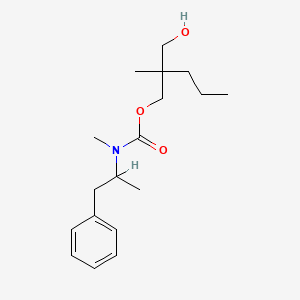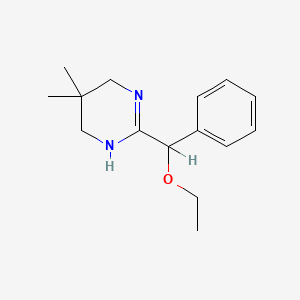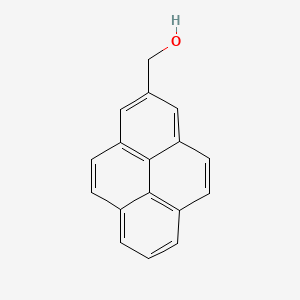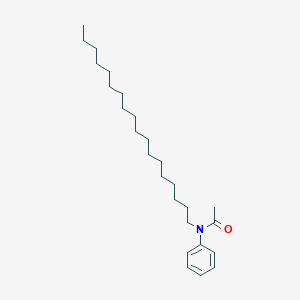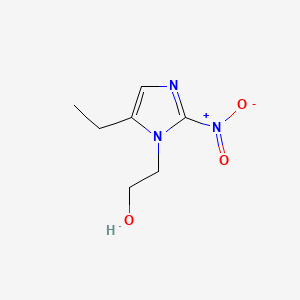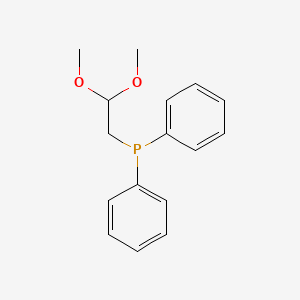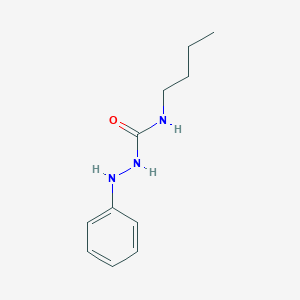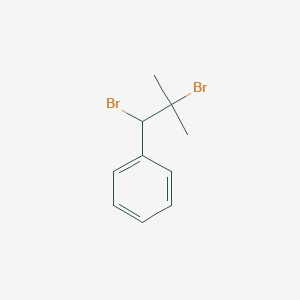
(1,2-Dibromo-2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dibromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where a 1,2-dibromo-2-methylpropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-2-methylpropyl)benzene can be synthesized through the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane in the presence of Lewis and Brønsted acid catalysts. The major alkylation products include 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br) with aluminum chloride (AlCl3) and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene with AlCl3-CH3NO2 or K10 montmorillonite (K10 Clay) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions using similar catalysts and conditions as described above. The process is optimized for yield and purity, ensuring the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dibromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(1,2-Dibromo-2-methylpropyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1,2-Dibromo-2-methylpropyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1,2-Dibromoethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,2-Dibromobenzene: Lacks the methylpropyl group, making it less complex.
1,2-Dibromo-3-chloro-2-methylpropane: Used as a precursor in the synthesis of (1,2-Dibromo-2-methylpropyl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and methylpropyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
34966-91-1 |
|---|---|
Molecular Formula |
C10H12Br2 |
Molecular Weight |
292.01 g/mol |
IUPAC Name |
(1,2-dibromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
CZQRXTFLTVRKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


